molecular formula C13H12ClNO B1349618 2-[(2-Chloro-phenylamino)-methyl]-phenol CAS No. 7166-37-2

2-[(2-Chloro-phenylamino)-methyl]-phenol

Cat. No.: B1349618
CAS No.: 7166-37-2
M. Wt: 233.69 g/mol
InChI Key: JICVFOZMJQFGKJ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-phenylamino)-methyl]-phenol is a phenol derivative featuring a (2-chlorophenylamino)methyl substituent at the ortho position of the phenolic ring. Its structure combines a phenolic hydroxyl group (acidic, hydrogen-bond donor) with a chlorinated aromatic amine moiety, influencing its electronic properties and molecular interactions .

Properties

IUPAC Name

2-[(2-chloroanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICVFOZMJQFGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368451
Record name 2-[(2-Chloro-phenylamino)-methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7166-37-2
Record name 2-[(2-Chloro-phenylamino)-methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-phenylamino)-methyl]-phenol typically involves the reaction of 2-chloroaniline with salicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-phenylamino)-methyl]-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Scientific Research Applications

2-[(2-Chloro-phenylamino)-methyl]-phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-phenylamino)-methyl]-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the chloro-phenylamino group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aminomethyl Group

2-[(Methylamino)methyl]phenol
  • Structure: A methylamino group replaces the 2-chlorophenylamino group.
  • Bioactivity : Exhibits potent anti-quorum sensing (QS) activity against Staphylococcus aureus by targeting the SarA regulator. Reduces biofilm formation and downregulates virulence genes (fnbA, hla, hld) without direct antimicrobial effects. Synergizes with antibiotics (e.g., oxacillin), lowering minimum inhibitory concentrations (MICs) significantly .
4-Chloro-2-{[(2-chlorophenyl)amino]methyl}phenol
  • Structure: Adds a chlorine atom at the para position of the phenol ring.
  • Properties: Increased molecular weight (268.14 g/mol vs. ~233.68 g/mol for the target compound) and enhanced halogen-mediated interactions.
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
  • Structure: Incorporates a 3-chloro-2-methylphenyl group and a methoxy substituent at the phenol's para position.
  • Impact : The methoxy group enhances electron-donating effects, altering redox properties. The methyl group may sterically hinder interactions with biological targets .

Functional Group Modifications

(E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol
  • Structure: Replaces the chlorophenyl group with a hydroxyethylaminoethyl-imino chain.
  • Crystallography: Forms intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O interactions, creating layered hydrogen-bond networks.
  • Application : Metal complexes of such ligands are studied for catalytic and medicinal applications, diverging from the target compound’s antimicrobial focus .
2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol
  • Structure: Substitutes the phenol’s hydroxyl with ethanol and adds a 2-chlorobenzyloxy group.

Bioactivity and Mechanism

Compound Bioactivity Mechanism/Notes Reference
2-[(2-Chloro-phenylamino)-methyl]-phenol Hypothesized QS inhibition (based on analogs) Chlorine enhances target binding via halogen bonds
2-[(Methylamino)methyl]phenol Anti-biofilm, antivirulence (↓ fnbA, hla) SarA regulator inhibition; synergizes with antibiotics
Zinc(II) complexes of arylaminophenols Anti-inflammatory, antitumor Metal coordination alters redox and DNA interaction

Physicochemical and Structural Insights

  • Lipophilicity: The 2-chlorophenyl group increases logP compared to methylamino or hydroxyethyl analogs, favoring membrane permeability but possibly reducing water solubility.
  • Hydrogen Bonding: The phenolic –OH and amine –NH groups enable hydrogen bonding, critical for interactions with proteins (e.g., SarA) .
  • Steric Effects : Bulky substituents (e.g., 3-chloro-2-methylphenyl) may reduce binding affinity to compact active sites .

Biological Activity

2-[(2-Chloro-phenylamino)-methyl]-phenol, commonly referred to as a phenolic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl ring attached to an amino group and a hydroxymethyl group. Its molecular formula is C13H12ClNC_{13}H_{12}ClN with a molecular weight of approximately 233.69 g/mol. This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.05
Bacillus subtilis0.01
Pseudomonas aeruginosa0.1

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its antimicrobial effects is primarily through the inhibition of bacterial enzyme activity and disruption of cell wall synthesis. The presence of the chlorophenyl group enhances its ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains.

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various phenolic compounds, including this compound. The study found that this compound exhibited superior activity compared to other phenolic derivatives, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The authors attributed this efficacy to the compound's ability to form stable complexes with bacterial proteins.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against Candida species. A recent investigation reported an MIC value of 0.015 mg/mL against Candida albicans, indicating strong antifungal potential . This suggests that this compound could be explored further for treating fungal infections.

Therapeutic Potential

The diverse biological activities of this compound position it as a promising candidate in drug development. Its potential applications include:

  • Antimicrobial agents : With rising antibiotic resistance, compounds like this may provide alternative therapeutic options.
  • Antifungal treatments : Given its efficacy against fungi, it could be developed into topical or systemic antifungal medications.

Safety and Toxicity Studies

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are warranted to evaluate its long-term effects and safety margins in clinical settings .

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